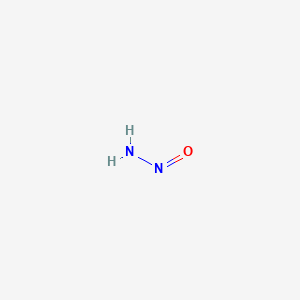
2,3-dihydro-1H-indol-1-yl(oxo)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,3-dihydro-1H-indol-1-yl(oxo)acetic acid” is a chemical compound with the CAS Number: 1018243-08-7 . It has a molecular weight of 191.19 and its linear formula is C10 H9 N O3 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES stringOC(C(N1CCC2=CC=CC=C12)=O)=O . The InChI is 1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14) .
Wissenschaftliche Forschungsanwendungen
Stereochemical Investigations
A study by El-Samahy (2005) explored the nucleophilic addition of methyl ethyl ketone to (E)-alkyloxindolylideneacetates, producing esters involving 2,3-dihydro-1H-indol-1-yl(oxo)acetic acid derivatives. This research highlights the stereochemical complexity of reactions involving these compounds (El-Samahy, 2005).
Reaction with Phenylhydrazine
Koz’minykh et al. (2007) described the reaction of 2-(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)acetic acids esters with phenylhydrazine, leading to products from regioselective addition. This study contributes to understanding the chemical behavior of this compound derivatives (Koz’minykh et al., 2007).
Synthesis and Biological Evaluation
Muralikrishna et al. (2014) focused on synthesizing, characterizing, and evaluating the biological activity of compounds including this compound derivatives. Their study provides insights into the potential biomedical applications of these compounds (Muralikrishna et al., 2014).
Regioselective Addition Studies
Research by Koz’minykh et al. (2006) on the regioselective addition of aromatic amines to 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters further expands our understanding of the chemical reactions and potential applications of these compounds (Koz’minykh et al., 2006).
Novel Mannich Bases Synthesis
Naik et al. (2013) described the synthesis of novel Mannich bases involving this compound derivatives. This study contributes to the field of organic synthesis and potential pharmacological applications (Naik et al., 2013).
Molecular Rearrangement Studies
Klásek et al. (2007) explored the molecular rearrangement of compounds related to this compound, providing valuable information on the chemical properties and potential applications of these compounds in various fields (Klásek et al., 2007).
Synthesis of N-Substituted Derivatives
Dudinov et al. (2001) developed a new method for synthesizing N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids, highlighting the versatility and potential applications of these compounds in various chemical synthesis processes (Dudinov et al., 2001).
Pharmacological Screening and Computational Analysis
Rubab et al. (2017) conducted pharmacological screening and computational analysis of derivatives of this compound, providing insights into their potential therapeutic applications (Rubab et al., 2017).
Synthetic Versatility Studies
Gioiello et al. (2011) carried out a systematic study on the synthetic versatility of ethyl diazo(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetate, a valuable diazo precursor related to this compound. This research contributes to understanding the synthetic applications of these compounds (Gioiello et al., 2011).
Heterocyclization Studies
Tolkunov et al. (2009) explored the heterocyclization of 2-acetyl-3-indolylacetic acid hydrazones, contributing to the knowledge of chemical reactions and applications involving this compound derivatives (Tolkunov et al., 2009).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The exact nature of these interactions and changes would depend on the specific target and the biological activity .
Biochemical Pathways
Indole derivatives are known to impact a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these impacted pathways would be dependent on the specific biological activity being exerted.
Result of Action
Given the wide range of biological activities associated with indole derivatives, it can be inferred that the compound’s action would result in a variety of molecular and cellular effects .
Eigenschaften
IUPAC Name |
2-(2,3-dihydroindol-1-yl)-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-9(10(13)14)11-6-5-7-3-1-2-4-8(7)11/h1-4H,5-6H2,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSXKTOUXOEVGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649320 |
Source


|
| Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1018243-08-7 |
Source


|
| Record name | (2,3-Dihydro-1H-indol-1-yl)(oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-3-phenyl-4H-pyrido[1,2-a]pyrimidine-7-carboxylic acid](/img/structure/B1359892.png)


![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)

![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)
![5-Methyl-4-oxo-3-[2-oxo-2-(pyridin-2-ylamino)ethyl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1359901.png)
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)





